molecular formula C46H78N2O35 B12390205 Monofucosyllacto-N-hexaose I CAS No. 341511-38-4

Monofucosyllacto-N-hexaose I

Cat. No.: B12390205
CAS No.: 341511-38-4
M. Wt: 1219.1 g/mol
InChI Key: NOSUALURPWERSU-UFVXNZOISA-N
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Description

Monofucosyllacto-N-hexaose I is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is present in human milk. This compound is known for its role in early nutrition and has been studied for its potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monofucosyllacto-N-hexaose I can be synthesized through enzymatic glycosylation reactions. The synthesis involves the use of specific glycosyltransferases that catalyze the addition of fucose to the lacto-N-hexaose core. The reaction conditions typically include controlled pH, temperature, and the presence of cofactors necessary for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the desired oligosaccharide .

Chemical Reactions Analysis

Types of Reactions

Monofucosyllacto-N-hexaose I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Monofucosyllacto-N-hexaose I exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fucosylation pattern and its role in early human nutrition. Its complex structure and specific biological functions distinguish it from other oligosaccharides .

Properties

CAS No.

341511-38-4

Molecular Formula

C46H78N2O35

Molecular Weight

1219.1 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1

InChI Key

NOSUALURPWERSU-UFVXNZOISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O

Origin of Product

United States

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